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Compound of Interest

Compound Name: 4-(1,2,2-Triphenylvinyl)phenol

Cat. No.: B1312234

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(1,2,2-
triphenylvinyl)phenol, a key intermediate in the synthesis of various functional materials,
including those with aggregation-induced emission (AIE) properties. The following sections
detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,
along with the experimental protocols for their acquisition.

Introduction

4-(1,2,2-Triphenylvinyl)phenol, with the chemical formula C26H200 and a molecular weight of
348.44 g/mol , is a derivative of tetraphenylethylene. Its unique structural and photophysical
properties make it a valuable building block in the development of novel materials for
applications in organic electronics, bio-imaging, and sensing. Accurate spectroscopic
characterization is crucial for confirming the identity and purity of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-(1,2,2-triphenylvinyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 4-(1,2,2-Triphenylvinyl)phenol
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
9.41 S 1H Ar-OH
7.18 - 7.08 m 9H Ar-H
7.02 - 6.98 m 6H Ar-H
6.82 d,J=84Hz 2H Ar-H (ortho to -C=C)
6.57 d,J=84Hz 2H Ar-H (ortho to -OH)

Solvent: DMSO-ds

Table 2: 13C NMR Spectroscopic Data for 4-(1,2,2-Triphenylvinyl)phenol

Chemical Shift (6, ppm) Assignment
156.5 C-OH

144.1 C=C (quaternary)
141.2 C=C (quaternary)
139.5 Ar-C (quaternary)
134.3 Ar-C (quaternary)
1325 Ar-CH

131.2 Ar-CH

128.3 Ar-CH

128.2 Ar-CH

126.9 Ar-CH

126.7 Ar-CH

115.2 Ar-CH (ortho to -OH)

Solvent: DMSO-ds
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Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for 4-(1,2,2-Triphenylvinyl)phenol

Wavenumber (cm~?)

Intensity

Assignment

3500 - 3200 Broad, Strong O-H stretch (phenolic)
3055 Medium Aromatic C-H stretch
3025 Medium Aromatic C-H stretch
1605 Strong C=C aromatic ring stretch
1508 Strong C=C aromatic ring stretch
1442 Medium C-H bend (aromatic)
1255 Strong C-O stretch (phenol)

C-H out-of-plane bend (para-
835 Strong )

substituted)

C-H out-of-plane bend
765 Strong )

(monosubstituted)

C-H out-of-plane bend
698 Strong

(monosubstituted)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-(1,2,2-Triphenylvinyl)phenol

m/z Relative Intensity (%) Assignment

348.15 100 [M]* (Molecular lon)

271.12 25 [M - CeHs]*

193.07 15 [M - C12Ho]*

165.07 30 [C13Ho]*

77.04 10 [CeHs]*
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Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy

Instrumentation: A Bruker AVANCE Il 400 MHz spectrometer was used for both *H and 13C
NMR analysis.

Sample Preparation: Approximately 10-15 mg of 4-(1,2,2-triphenylvinyl)phenol was
dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The solution was
transferred to a 5 mm NMR tube.

'H NMR Acquisition: The *H NMR spectrum was acquired at 400 MHz with a spectral width
of 16 ppm. A total of 16 scans were accumulated with a relaxation delay of 1.0 second.
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of
DMSO-ds (6 = 2.50 ppm).

13C NMR Acquisition: The 13C NMR spectrum was recorded at 100 MHz. The spectrum was

obtained with a spectral width of 240 ppm, accumulating 1024 scans with a relaxation delay
of 2.0 seconds. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-de
(6 = 39.52 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with an
attenuated total reflectance (ATR) accessory was utilized.

Sample Preparation: A small amount of the solid 4-(1,2,2-triphenylvinyl)phenol was placed
directly onto the diamond crystal of the ATR accessory.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm~—1. A total of 16
scans were co-added at a resolution of 4 cm~1. A background spectrum of the clean ATR
crystal was recorded prior to the sample measurement and automatically subtracted from the
sample spectrum.
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Mass Spectrometry

 Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray
ionization (ESI) source was employed.

o Sample Preparation: The sample was dissolved in a mixture of methanol and
dichloromethane (1:1 v/v) to a final concentration of approximately 1 mg/mL.

o Data Acquisition: The sample solution was introduced into the ESI source via direct infusion
at a flow rate of 5 pL/min. The mass spectrum was acquired in positive ion mode over a
mass-to-charge (m/z) range of 50-500. The capillary voltage was set to 3.5 kV, and the
source temperature was maintained at 120 °C.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized organic compound like 4-(1,2,2-triphenylvinyl)phenol.
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Synthesis & Purification

Synthesis of 4-(1,2,2-Triphenylvinyl)phenol
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Click to download full resolution via product page
Caption: Workflow for the synthesis and spectroscopic characterization.

This diagram outlines the logical flow from the initial synthesis and purification of the compound
to its comprehensive analysis using various spectroscopic techniques. The data obtained from
each technique contributes to the final validation of the chemical structure and assessment of
its purity, which are critical steps in any chemical research and development process.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-(1,2,2-Triphenylvinyl)phenol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1312234#spectroscopic-data-for-4-1-2-2-
triphenylvinyl-phenol-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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